molecular formula C14H16N2S B13530286 4-(1-phenylcyclopentyl)-2-Thiazolamine

4-(1-phenylcyclopentyl)-2-Thiazolamine

Cat. No.: B13530286
M. Wt: 244.36 g/mol
InChI Key: OGEZYPPIKAJNGR-UHFFFAOYSA-N
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Description

4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a phenylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine typically involves the reaction of 1-phenylcyclopentanone with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-phenylcyclopentylamine: Shares the phenylcyclopentyl group but lacks the thiazole ring.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine is unique due to the combination of the phenylcyclopentyl group and the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H16N2S/c15-13-16-12(10-17-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16)

InChI Key

OGEZYPPIKAJNGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C3=CSC(=N3)N

Origin of Product

United States

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